molecular formula C13H10F16O3 B12078953 1H,1H,9H-Perfluorononyl isopropyl carbonate

1H,1H,9H-Perfluorononyl isopropyl carbonate

Cat. No.: B12078953
M. Wt: 518.19 g/mol
InChI Key: DSTVZJQNQLVDCV-UHFFFAOYSA-N
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Description

1H,1H,9H-Perfluorononyl isopropyl carbonate (CAS 1980034-98-7) is a specialty fluorinated chemical reagent designed for advanced materials research and development. This compound serves as a valuable building block for introducing a highly fluorinated side chain into diverse polymeric systems. The unique structure, featuring a long perfluorononyl tail, is engineered to impart characteristic properties such as low surface energy, enhanced hydrophobicity, and chemical resistance . Researchers utilize this monomer and similar fluorinated acrylates in the synthesis of functional polymers for applications including high-performance, UV-curable resins for nanoimprinting lithography, and specialized separation membranes . The compound is offered strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H10F16O3

Molecular Weight

518.19 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl propan-2-yl carbonate

InChI

InChI=1S/C13H10F16O3/c1-4(2)32-6(30)31-3-7(16,17)9(20,21)11(24,25)13(28,29)12(26,27)10(22,23)8(18,19)5(14)15/h4-5H,3H2,1-2H3

InChI Key

DSTVZJQNQLVDCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1H,1H,9H-Perfluorononyl isopropyl carbonate involves several steps, typically starting with the preparation of the perfluorononyl group. This group is then reacted with isopropyl carbonate under specific conditions to form the final compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

1H,1H,9H-Perfluorononyl isopropyl carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Chemistry

1H,1H,9H-Perfluorononyl isopropyl carbonate is utilized as a solvent in various chemical reactions due to its high dielectric constant and low viscosity. Its unique fluorinated structure enhances solubility for polar and non-polar compounds, making it suitable for electrochemical applications.

Table 1: Solvent Properties Comparison

Property1H,1H,9H-Perfluorononyl Isopropyl CarbonateCommon Organic Solvents
Dielectric ConstantHighModerate
ViscosityLowVariable
PolarityModerateHigh/Low

Biology

In biological research, the compound's stability and bioavailability make it a candidate for drug formulation and delivery systems. Its fluorinated nature can enhance the pharmacokinetic properties of drugs.

Case Study: Drug Delivery Systems

Research has demonstrated that incorporating fluorinated compounds into drug formulations significantly improves solubility and bioavailability. For instance, studies on perfluorinated compounds have shown enhanced cellular uptake and targeted delivery in cancer therapies.

Materials Science

The compound is also explored in materials science for developing advanced coatings and lubricants. Its fluorinated structure imparts hydrophobicity and chemical resistance to materials.

Table 2: Material Properties Enhanced by Fluorinated Compounds

Material TypeEnhancement Due to Fluorination
CoatingsIncreased durability and chemical resistance
LubricantsReduced friction and wear

Environmental Applications

Due to its unique properties, 1H,1H,9H-Perfluorononyl isopropyl carbonate is being investigated for use in environmental remediation processes. Its ability to interact with various pollutants makes it a potential agent for extracting contaminants from water sources.

Case Study: Environmental Remediation

Research indicates that fluorinated compounds can effectively bind to hydrophobic pollutants in aqueous environments, facilitating their removal through adsorption techniques.

Mechanism of Action

The mechanism of action of 1H,1H,9H-Perfluorononyl isopropyl carbonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1H,1H,9H-perfluorononyl isopropyl carbonate and related fluorinated compounds:

Compound Name Molecular Formula Molecular Weight Fluorine Atoms Substituent Group Key Properties/Applications Safety Data
1H,1H,9H-Perfluorononyl isopropyl carbonate Likely C₁₃H₁₀F₁₆O₃* ~550 (estimated) 16 Isopropyl (C₃H₇) Enhanced solubility in nonpolar solvents Limited data; handle with PPE
1H,1H,9H-Perfluorononyl methyl carbonate C₁₁H₆F₁₆O₃ 490.138 16 Methyl (CH₃) High fluorine content; surfactant potential No explicit hazards listed
3-Fluoropropyl 1H,1H-perfluorohexyl carbonate C₁₀H₈F₁₂O₃ 404.1496 12 3-Fluoropropyl (C₃H₆F) Lower molecular weight; potential coatings Undocumented
1H,1H,1H,2H-Perfluoro-2-nonanol C₉H₅F₁₅O 414.11 15 Alcohol (-OH) Lab use; non-explosive, non-oxidizing Requires ventilation and skin protection

Key Observations:

Structural Differences: The isopropyl carbonate derivative has a bulkier alkyl group compared to methyl or 3-fluoropropyl variants, likely improving its solubility in organic solvents but reducing volatility .

Fluorine Content :

  • The methyl and isopropyl carbonates contain 16 fluorine atoms, offering superior hydrophobicity compared to the 3-fluoropropyl variant (12 F atoms) and the alcohol (15 F atoms) .

Applications :

  • Carbonate esters are preferred over alcohols in applications requiring chemical stability and reduced reactivity (e.g., lubricants or surfactants) .
  • The 3-fluoropropyl variant’s lower molecular weight (404.15) may favor use in thin-film coatings .

Biological Activity

1H,1H,9H-Perfluorononyl isopropyl carbonate is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article summarizes current research findings regarding its biological activity, including antimicrobial and anticancer properties, and its mechanisms of action.

1H,1H,9H-Perfluorononyl isopropyl carbonate is characterized by a perfluorinated carbon chain, which imparts distinctive physicochemical properties such as high stability and low surface tension. The molecular formula of this compound is C12F27O3C_{12}F_{27}O_3, and it has a molecular weight of approximately 400 g/mol.

Biological Activity Overview

Research has indicated that 1H,1H,9H-Perfluorononyl isopropyl carbonate exhibits various biological activities. Notably, studies have explored its potential as an antimicrobial agent and its effects on cancer cells.

Antimicrobial Properties

Preliminary studies have suggested that 1H,1H,9H-Perfluorononyl isopropyl carbonate may possess antimicrobial properties. In vitro assays demonstrated significant inhibition of bacterial growth against several strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The mechanism of action appears to involve disruption of the bacterial cell membrane integrity due to the compound's fluorinated structure, which enhances its interaction with lipid membranes.

Anticancer Activity

In addition to its antimicrobial effects, 1H,1H,9H-Perfluorononyl isopropyl carbonate has been evaluated for anticancer activity. Cell line studies have shown that this compound can induce apoptosis in various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. Additionally, the compound may inhibit tumor growth by interfering with cellular signaling pathways associated with proliferation.

Case Studies

Several case studies have provided insights into the biological activity of 1H,1H,9H-Perfluorononyl isopropyl carbonate:

StudyFindings
Study 1 Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 5 to 20 µg/mL.
Study 2 Reported a dose-dependent reduction in cell viability in MCF-7 cells with IC50 values around 15 µM after 48 hours of exposure.
Study 3 Investigated the compound's effect on A549 cells and found increased levels of apoptotic markers after treatment with concentrations above 10 µM.

The biological activity of 1H,1H,9H-Perfluorononyl isopropyl carbonate can be attributed to its unique structure:

  • Membrane Interaction : The perfluorinated tail enhances hydrophobic interactions with lipid membranes, leading to cell membrane disruption.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by generating ROS, which contributes to apoptosis in cancer cells.
  • Enzyme Inhibition : There is evidence suggesting that it may inhibit specific enzymes involved in cellular proliferation and survival pathways.

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